methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride typically involves the reaction of 5-amino-1H-pyrazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under various conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimalarial and antileishmanial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate hydrochloride
- Methyl 2-(5-chloro-1H-pyrazol-1-yl)propanoate hydrochloride
- Methyl 2-(5-nitro-1H-pyrazol-1-yl)propanoate hydrochloride
Uniqueness
Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various research applications .
Properties
CAS No. |
2763776-22-1 |
---|---|
Molecular Formula |
C7H12ClN3O2 |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
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